Cas no 2639437-29-7 (Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate)

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate is a benzoate ester derivative featuring a tert-butyl group and a primary amine functionality. This compound is valuable in organic synthesis, particularly as a building block for pharmaceuticals and fine chemicals, owing to its sterically hindered structure and reactive amine group. The tert-butyl ester provides stability and facilitates selective deprotection under mild acidic conditions, while the amino group enables further functionalization. Its rigid, branched alkyl chain enhances solubility in organic solvents, making it suitable for diverse coupling reactions. This compound is commonly utilized in peptide modifications and as an intermediate in the synthesis of bioactive molecules.
Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate structure
2639437-29-7 structure
商品名:Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
CAS番号:2639437-29-7
MF:C16H25NO2
メガワット:263.375204801559
CID:5665464
PubChem ID:165903105

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate 化学的及び物理的性質

名前と識別子

    • 2639437-29-7
    • EN300-27730847
    • tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
    • Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
    • インチ: 1S/C16H25NO2/c1-15(2,3)13(17)11-8-7-9-12(10-11)14(18)19-16(4,5)6/h7-10,13H,17H2,1-6H3
    • InChIKey: HCCVRJTVZYEQGE-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=CC=CC(=C1)C(C(C)(C)C)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 263.188529040g/mol
  • どういたいしつりょう: 263.188529040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 52.3Ų

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27730847-5.0g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7 95.0%
5.0g
$3438.0 2025-03-19
Enamine
EN300-27730847-1.0g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7 95.0%
1.0g
$1185.0 2025-03-19
Enamine
EN300-27730847-2.5g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7 95.0%
2.5g
$2324.0 2025-03-19
Enamine
EN300-27730847-0.25g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7 95.0%
0.25g
$1090.0 2025-03-19
Enamine
EN300-27730847-10.0g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7 95.0%
10.0g
$5099.0 2025-03-19
Enamine
EN300-27730847-10g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7
10g
$5099.0 2023-09-10
Enamine
EN300-27730847-0.05g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7 95.0%
0.05g
$996.0 2025-03-19
Enamine
EN300-27730847-0.1g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7 95.0%
0.1g
$1043.0 2025-03-19
Enamine
EN300-27730847-0.5g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7 95.0%
0.5g
$1137.0 2025-03-19
Enamine
EN300-27730847-1g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate
2639437-29-7
1g
$1185.0 2023-09-10

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate 関連文献

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoateに関する追加情報

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate: A Comprehensive Overview

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate, identified by the CAS number NO2639437-29-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and versatile applications. The molecule consists of a benzoate group substituted with a tert-butyl moiety at the third position, along with an amino-substituted alkyl chain. This combination of functional groups imparts distinctive chemical and physical properties to the compound.

Recent studies have highlighted the potential of Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate in various industrial and research applications. For instance, its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. Researchers have demonstrated that this compound can act as a versatile ligand for transition metals, enabling the synthesis of novel metal-organic frameworks (MOFs) with enhanced catalytic activity. These findings underscore its importance in advancing materials science and catalysis.

The synthesis of Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods, reducing the environmental footprint associated with its production. For example, researchers have successfully employed microwave-assisted synthesis to expedite reaction times and minimize energy consumption.

In terms of physical properties, this compound exhibits a high melting point due to its rigid molecular structure and strong intermolecular forces. Its solubility in organic solvents makes it suitable for use in various chemical processes, including chromatography and drug delivery systems. Additionally, the presence of the amino group allows for further functionalization, enabling the creation of derivatives with tailored properties.

The application of Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate extends beyond traditional chemical industries. It has found utility in pharmaceuticals as an intermediate for drug molecule synthesis. Its ability to act as a chelating agent makes it valuable in developing new drug delivery systems with improved bioavailability. Furthermore, its role as a stabilizer in polymer formulations has been explored, contributing to advancements in materials engineering.

Recent research has also focused on the environmental impact of this compound. Studies have shown that under specific conditions, it can undergo biodegradation without releasing harmful byproducts. This characteristic is crucial for ensuring its safe use in industrial applications and minimizing ecological risks.

In conclusion, Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate stands out as a versatile and multifaceted compound with wide-ranging applications across various scientific domains. Its unique chemical properties and potential for further functionalization make it an essential component in modern chemical research and development.

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